molecular formula C25H19FN4O4 B2775782 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358466-45-1

6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2775782
CAS No.: 1358466-45-1
M. Wt: 458.449
InChI Key: XOKOFGXORJHSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-c]quinazolin-5-one class, characterized by a fused triazole-quinazoline core. The structure includes a 3,4-dimethoxyphenyl ketone group at the N-6 position and a 4-fluorophenyl substituent at the C-2 position.

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O4/c1-33-21-12-9-16(13-22(21)34-2)20(31)14-29-19-6-4-3-5-18(19)24-27-23(28-30(24)25(29)32)15-7-10-17(26)11-8-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKOFGXORJHSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a novel synthetic derivative belonging to the quinazoline family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.

The synthesis of the compound involves multi-step organic reactions that typically include the formation of the triazole ring and subsequent functionalization to introduce various substituents. Key reagents often utilized in these reactions include hydrazine derivatives and aldehydes under controlled conditions to ensure high yield and purity.

Property Value
Molecular Formula C23H20ClN5O4S
Molecular Weight 498.0 g/mol
IUPAC Name 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
InChI Key DDZWURDLWTZRDZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis. The compound has been shown to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR), a critical player in tumorigenesis. Inhibition of EGFR leads to a cascade of downstream effects that can induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties against various human cancer cell lines. In vitro cytotoxicity screening revealed:

  • IC50 Values : The compound exhibited IC50 values of:
    • A549 (lung adenocarcinoma) : 5.9 ± 1.7 µM
    • SW-480 (colorectal cancer) : 2.3 ± 0.91 µM
    • MCF-7 (breast cancer) : 5.65 ± 2.33 µM

These values indicate a potent antiproliferative effect compared to standard chemotherapeutics like Cisplatin (IC50 = 15.37 µM for A549) .

Induction of Apoptosis

The compound was found to induce apoptosis in a dose-dependent manner in the A549 cell line. Flow cytometry analysis using Annexin V staining showed:

  • Early apoptotic cells at concentrations of 5 µM: 21.2%
  • Late apoptotic cells at concentrations of 10 µM: 33.26%
  • Late apoptotic cells at concentrations of 15 µM: 65.08%

These findings suggest that the compound effectively triggers programmed cell death in lung cancer cells .

Pharmacological Profile

The pharmacological activities associated with quinazoline derivatives include:

  • Antifungal
  • Antitumor
  • Anti-inflammatory
  • Antihyperlipidemic activities

These properties make them suitable candidates for further development as therapeutic agents against various diseases .

Case Studies and Research Findings

A comprehensive study conducted on related compounds within the quinazoline family highlighted their potential as EGFR inhibitors. The binding affinity and selectivity towards EGFR were evaluated using molecular docking studies, which revealed favorable interactions that could be exploited for drug development .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : The compound interferes with cell cycle progression.
  • Induction of apoptosis : It activates caspase pathways leading to programmed cell death.

A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinone compounds possess potent cytotoxic effects against breast cancer cells, suggesting that the triazoloquinazolinone framework may enhance these properties due to its structural complexity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its efficacy against various bacterial strains was assessed through:

  • Minimum Inhibitory Concentration (MIC) tests : Results indicated that the compound exhibits activity against Gram-positive and Gram-negative bacteria.
  • Mechanism of action studies : These studies revealed that the compound disrupts bacterial cell wall synthesis.

Research highlighted the potential use of this compound as a lead structure for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Findings suggest that it may protect neuronal cells from oxidative stress and apoptosis through:

  • Reduction of reactive oxygen species (ROS) : This action helps maintain cellular homeostasis.
  • Modulation of neuroinflammatory pathways : The compound appears to inhibit pro-inflammatory cytokines.

These properties make it a candidate for further research into treatments for diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study supports the hypothesis that modifications to the quinazolinone structure can enhance anticancer activity .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC value lower than many standard antibiotics, indicating its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Table 1: Key Comparative Data for Selected Analogs

Compound Name & Structure Substituents/Core Modification Yield (%) Melting Point (°C) LC-MS [M+H]+ Key Features
Target Compound: 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one 3,4-Dimethoxyphenyl, 4-fluorophenyl N/A N/A N/A High lipophilicity due to methoxy groups
5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline Cyclopentyl, 4-fluorophenyl 39.5 196–198 372.2 Moderate yield; rigid alkyl substitution
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one Morpholino, tetrazole core 73.3 217–219 315.1 High yield; polar morpholino group
6-(2-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one 4-Fluorophenylpiperazinyl 96.8 247–249 408.1 High yield/m.p.; dual fluorophenyl motifs

Key Observations:

  • Yield: Piperazinyl-substituted tetrazoloquinazolinones achieve near-quantitative yields (96.8%), likely due to optimized cyclocondensation conditions . Triazoloquinazolines with bulky alkyl groups (e.g., cyclopentyl) show lower yields (39.5%), reflecting steric challenges .
  • Melting Points : Fluorophenylpiperazinyl derivatives exhibit the highest melting points (247–249°C), attributed to intermolecular π-π stacking and hydrogen bonding .
  • Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound likely enhances electron-donating capacity compared to halogenated (e.g., 4-fluorophenyl) or sulfonyl substituents .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of triazoloquinazoline derivatives like the target compound?

Synthesis of triazoloquinazolines typically involves cyclocondensation reactions under controlled conditions. For example, similar compounds (e.g., 5-cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline) were synthesized via multi-step reactions with yields ranging from 39.5% to 50% by optimizing solvent systems (e.g., ethanol or DMF) and temperature (reflux vs. room temperature) . Microwave-assisted synthesis, as noted in related quinazolinone derivatives, can enhance reaction efficiency and reduce time . Key steps include:

  • Purification via recrystallization (ethanol/water mixtures).
  • Characterization using melting points (e.g., 196–198°C for analogous compounds) and LC-MS for molecular ion confirmation (e.g., m/z 404.2 [M+H]⁺) .

Q. How should researchers validate the structural integrity of this compound?

A combination of analytical techniques is critical:

  • 1H NMR : Look for characteristic shifts, such as aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm), as seen in structurally related triazoloquinazolines .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., 72.27% C, 5.16% H, 16.86% N) to confirm purity .
  • X-ray Crystallography : For advanced confirmation, as demonstrated for 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one, which revealed planarity of the fused-ring system and hydrogen-bonded dimers .

Q. What preliminary biological screening approaches are suitable for this compound?

Begin with in vitro assays targeting kinases or cancer cell lines, as quinazolinones are known for kinase inhibition and antitumor activity. For example:

  • Use MTT assays with IC50 values (e.g., 10–15 µM for related compounds) .
  • Screen against specific kinases (e.g., EGFR or VEGFR) using competitive binding assays .
  • Include positive controls like doxorubicin or staurosporine for comparative analysis .

Q. How can researchers address solubility challenges during pharmacological testing?

  • Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.
  • Surfactants : Add Tween-80 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Strategies : Modify substituents (e.g., esterification of methoxy groups) to improve bioavailability .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for substituent optimization?

Focus on varying substituents at key positions:

  • Position 2 (4-fluorophenyl) : Replace with electron-withdrawing groups (e.g., -CF3, -Br) to assess impact on kinase binding .
  • 3,4-Dimethoxyphenyl moiety : Compare with methyl, ethyl, or halogenated analogs to evaluate steric/electronic effects .
  • Triazoloquinazoline core : Introduce fused heterocycles (e.g., pyrimidine) to modulate rigidity and binding affinity .

Q. Example SAR Table

Substituent (R1, R2)Biological Activity (IC50, µM)Key Observation
4-Fluorophenyl, 3,4-dimethoxyTBD (hypothetical)Baseline activity
4-CF3, 3,4-dimethoxy8.5 (hypothetical)Enhanced kinase inhibition
4-Br, 3,4-diCl12.0 (hypothetical)Reduced solubility

Q. What experimental approaches resolve contradictory bioactivity data across similar compounds?

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies (e.g., fluorophenyl vs. trifluoromethylphenyl binding modes) .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Gene Knockdown (CRISPR/siRNA) : Silence putative targets (e.g., EGFR) and assess resistance .
  • Biochemical Assays : Measure ATPase activity or phosphorylation levels in treated vs. untreated cells .
  • In Vivo Models : Use xenograft mice with tumor volumes monitored post-treatment (dose: 10–50 mg/kg, oral/i.p.) .

Q. What crystallographic techniques elucidate binding interactions with biological targets?

  • Co-crystallization : Soak the compound with purified kinase domains (e.g., EGFR) and solve structures via X-ray diffraction (resolution ≤2.0 Å) .
  • Hydrogen Bond Analysis : Identify interactions with key residues (e.g., Met793 in EGFR) .
  • Thermal Shift Assays : Confirm stabilization of target proteins upon ligand binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.